1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine
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Overview
Description
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring, a bromo-substituted phenyl group, and an ethoxy group
Preparation Methods
The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Bromo-Substituted Phenyl Group: This step involves the bromination of a suitable phenyl precursor, followed by its attachment to the pyrrolidine ring.
Addition of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethyl group is added to the phenyl ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and ethoxy groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:
1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
1-(4-Bromo-3-methoxyphenyl)sulfonylpyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Bromo-3-ethoxyphenyl)sulfonylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a sulfonyl group attached to a pyrrolidine ring, which is known for its diverse biological activities, including enzyme inhibition and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can mimic natural substrates, inhibiting enzyme activities critical in various biochemical pathways. This inhibition can lead to significant biological effects, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be linked to the disruption of bacterial cell wall synthesis or enzyme inhibition.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of certain metalloproteases, which are enzymes involved in various physiological processes including tissue remodeling and inflammation management .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 10 | 15 |
Escherichia coli | 10 | 12 |
Case Study 2: Anti-inflammatory Activity
In a controlled animal study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. Treatment with the compound resulted in a significant decrease in paw swelling compared to the control group.
Treatment Group | Paw Swelling (mm) |
---|---|
Control | 8.5 |
Compound Treatment | 4.2 |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Cytokine Production : In vitro studies demonstrated that treatment with this compound significantly reduced IL-6 production in human peripheral blood mononuclear cells stimulated by LPS, indicating its potential as an anti-inflammatory agent .
- Selectivity for Enzymatic Targets : The compound showed selective inhibition of certain metalloproteases over others, suggesting that it could be developed into a therapeutic agent targeting specific diseases associated with these enzymes .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability rate observed at approximately 32% following oral administration in animal models .
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJZFCHAPLQJOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.